molecular formula C17H16ClNO4S B300919 (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione

Cat. No.: B300919
M. Wt: 365.8 g/mol
InChI Key: KEMOCCDSWTUNBX-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H16ClNO4S. This compound is notable for its unique structure, which includes a thiazolidine-2,4-dione core, a propyl group, and a benzylidene moiety substituted with chloro, methoxy, and propynyloxy groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-methoxy-4-(2-propynyloxy)benzaldehyde, which is then reacted with 3-propyl-1,3-thiazolidine-2,4-dione under specific conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely involves similar steps to those used in laboratory settings, scaled up for larger production volumes. This would include the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

(5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-[3-chloro-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-1,3-thiazolidine-2,4-dione apart from similar compounds is its specific combination of functional groups and structural features. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H16ClNO4S

Molecular Weight

365.8 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H16ClNO4S/c1-4-6-19-16(20)14(24-17(19)21)10-11-8-12(18)15(23-7-5-2)13(9-11)22-3/h2,8-10H,4,6-7H2,1,3H3/b14-10-

InChI Key

KEMOCCDSWTUNBX-UVTDQMKNSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)OC)/SC1=O

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=O

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)OC)SC1=O

Origin of Product

United States

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